

## In Vivo Showdown: (R)-VT104 versus its Senantiomer for TEAD Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | (R)-VT104 |           |
| Cat. No.:            | B6274960  | Get Quote |

A Comparative Guide for Researchers in Oncology and Drug Development

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a significant target in cancer therapy due to its frequent dysregulation in various malignancies.[1] At the core of this pathway's oncogenic output lies the interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors. The small molecule VT104 has been identified as a potent pan-TEAD inhibitor that functions by blocking the crucial auto-palmitoylation of TEAD proteins, a post-translational modification essential for their interaction with YAP/TAZ.[1][2][3] This guide provides an in-depth in vivo comparison of the pharmacological activity of the two enantiomers of VT104: the active (R)-enantiomer and its less active S-enantiomer counterpart. For clarity in this guide, and based on the available literature, the potent, biologically active enantiomer is referred to as (R)-VT104 (analogous to VT107), while the significantly less active enantiomer is referred to as the S-enantiomer (analogous to VT106).[2]

## **Mechanism of Action: A Tale of Two Enantiomers**

**(R)-VT104** and its S-enantiomer are designed to bind to the central lipid pocket of TEAD proteins. This binding event sterically hinders the auto-palmitoylation of a conserved cysteine residue within the TEAD protein. This covalent attachment of a palmitate group is a prerequisite for the stable interaction between TEAD and the YAP/TAZ co-activators. By preventing this, **(R)-VT104** effectively disrupts the formation of the oncogenic YAP/TAZ-TEAD transcriptional



complex, leading to the downregulation of downstream target genes responsible for cell proliferation and survival, such as CTGF and CYR61.

In stark contrast, the S-enantiomer exhibits significantly weaker inhibitory activity against TEAD auto-palmitoylation. This dramatic difference in potency between the two enantiomers underscores the specific and stereoselective nature of the interaction with the TEAD lipid pocket, making the S-enantiomer an ideal negative control for in vitro and in vivo studies to confirm the on-target effects of **(R)-VT104**.



Click to download full resolution via product page

Caption: Signaling pathway of **(R)-VT104** and its S-enantiomer targeting TEAD.

# In Vivo Efficacy: A Clear Distinction in Antitumor Activity



The differential activity of the VT104 enantiomers is most pronounced in in vivo models of cancer. Studies in xenograft models of human mesothelioma, a cancer type often characterized by dysregulation of the Hippo pathway, have demonstrated the potent antitumor effects of **(R)-VT104**.

| Parameter                  | (R)-VT104<br>(analogous to<br>VT104/VT107)                                       | S-enantiomer<br>(analogous to<br>VT106)                      | Reference |
|----------------------------|----------------------------------------------------------------------------------|--------------------------------------------------------------|-----------|
| Tumor Growth Inhibition    | Significant dose-<br>dependent inhibition<br>and tumor regression<br>observed.   | No significant impact on tumor growth or cell viability.     |           |
| Effective Dose             | 1-3 mg/kg,<br>administered orally<br>once daily, showed<br>significant efficacy. | Not established due to lack of significant in vivo activity. | -         |
| Pharmacodynamic<br>Effects | Dose-dependent<br>downregulation of<br>TEAD target genes<br>(CTGF, CYR61).       | No significant effect on TEAD target gene expression.        | -         |

## **Pharmacokinetic Profile**

While comprehensive head-to-head pharmacokinetic data for both enantiomers in the same study is limited, available information for the active enantiomer, **(R)-VT104**, indicates favorable properties for in vivo applications.

| Parameter            | (R)-VT104<br>(analogous to<br>VT104) | S-enantiomer<br>(analogous to<br>VT106) | Reference    |
|----------------------|--------------------------------------|-----------------------------------------|--------------|
| Oral Bioavailability | Excellent (F = 78%)                  | Data not available                      |              |
| Half-life (T1/2)     | Long (24.2 hours in mice)            | Data not available                      | <del>-</del> |



The excellent oral bioavailability and long half-life of **(R)-VT104** contribute to its robust in vivo efficacy with once-daily dosing.

## **Experimental Protocols**

Below are summarized methodologies for key in vivo experiments cited in the comparison of **(R)-VT104** and its S-enantiomer.

## In Vivo Efficacy Studies in Xenograft Models

- Animal Model: NCI-H226 human mesothelioma cell line-derived xenograft (CDX) model in immunocompromised mice.
- Compound Formulation: Compounds were formulated for oral administration in a vehicle such as 5% DMSO + 10% Solutol + 85% D5W.
- Dosing Regimen: Once daily oral administration of (R)-VT104 at doses ranging from 1 to 10 mg/kg. The S-enantiomer was used as a negative control, typically at a comparable dose to the active enantiomer.
- Efficacy Endpoints: Tumor volume was measured regularly to determine tumor growth inhibition (TGI). Body weight was monitored to assess toxicity.
- Pharmacodynamic Analysis: At the end of the study, tumors were excised for qPCR analysis
  of TEAD target genes (CTGF, CYR61) to confirm target engagement.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy studies.



#### **Pharmacokinetic Studies**

- Animal Model: Mice.
- Compound Administration: Intravenous and oral administration of the compounds.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Analysis: Compound concentrations in plasma were quantified using LC/MS-MS.
- Data Analysis: Pharmacokinetic parameters such as bioavailability (F) and half-life (T1/2) were calculated using appropriate software (e.g., Phoenix WinNonlin).

### Conclusion

The in vivo comparison of **(R)-VT104** and its S-enantiomer provides a clear demonstration of the stereospecificity required for potent inhibition of the TEAD family of transcription factors. **(R)-VT104** is a highly effective, orally bioavailable inhibitor with significant antitumor activity in preclinical models of mesothelioma. In contrast, its S-enantiomer is largely inactive in vivo, serving as a valuable tool to validate that the observed anti-cancer effects of **(R)-VT104** are due to its on-target inhibition of TEAD auto-palmitoylation. These findings underscore the therapeutic potential of targeting the Hippo-YAP/TAZ-TEAD axis with precisely engineered small molecules like **(R)-VT104**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [In Vivo Showdown: (R)-VT104 versus its S-enantiomer for TEAD Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b6274960#in-vivo-comparison-of-r-vt104-and-its-s-enantiomer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com